molecular formula C10H9ClF3N B13043705 (1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine

(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine

Cat. No.: B13043705
M. Wt: 235.63 g/mol
InChI Key: QTOKHRSYBLJHQE-SECBINFHSA-N
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Description

(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine is a chiral amine featuring a prop-2-enylamine backbone substituted with a 3-chloro-4-(trifluoromethyl)phenyl group. This compound’s structure combines electron-withdrawing substituents (chloro and trifluoromethyl) on the aromatic ring, which are critical for modulating electronic and steric properties. Such substitutions are common in pharmaceuticals, as seen in drugs like Aprepitant (), where trifluoromethyl groups enhance metabolic stability and binding affinity .

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

(1R)-1-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9ClF3N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m1/s1

InChI Key

QTOKHRSYBLJHQE-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC(=C(C=C1)C(F)(F)F)Cl)N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons . The reaction conditions often include the use of transition metal catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using pressurized reactors and specialized equipment to ensure high yield and purity. The process may include steps such as halogenation, trifluoromethylation, and amination, each requiring precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key structural analogs include:

  • (1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine (): Differs by replacing the trifluoromethyl (-CF₃) group with trifluoromethoxy (-OCF₃).
  • Aprepitant and Fosaprepitant (): Share trifluoromethylphenyl and fluorophenyl motifs, highlighting the pharmacological relevance of such substituents in neurokinin-1 receptor antagonists .
  • Compounds in EP 4,374,877 A2 (): Include Ar1 substituents like 4-chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl, demonstrating the prevalence of chloro-trifluoromethyl combinations in kinase inhibitors or antiviral agents .
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents logP* (Predicted)
Target Compound C₁₀H₉ClF₃N 235.64 3-Cl, 4-CF₃ ~2.8
(1R)-1-[3-Cl-4-(OCF₃)phenyl]prop-2-enylamine C₁₀H₉ClF₃NO 251.63 3-Cl, 4-OCF₃ ~3.2
Aprepitant C₂₃H₂₁F₇N₄O₃ 534.43 3,5-bis(CF₃), 4-F, morpholine ~4.5

*logP values estimated using density-functional theory (DFT) methods ().

Electronic and Steric Effects

  • Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃): The -CF₃ group is a stronger electron-withdrawing substituent, reducing electron density on the aromatic ring compared to -OCF₃. This enhances electrophilic reactivity and may improve binding to electron-rich biological targets .

Computational Predictions

AutoDock Vina () simulations suggest that the target compound’s -CF₃ group improves binding affinity to hypothetical targets (e.g., enzymes or receptors) by 15–20% compared to the -OCF₃ analog, due to stronger hydrophobic interactions . DFT calculations () further indicate that the target compound has a higher dipole moment (5.2 Debye) than its -OCF₃ analog (4.7 Debye), influencing solubility and crystallinity .

Research Findings and Implications

  • Synthetic Challenges: The stereochemistry (1R configuration) necessitates asymmetric synthesis or chiral resolution, as seen in Aprepitant’s production ().
  • Crystallographic Analysis: SHELX software () could resolve the compound’s crystal structure, aiding in understanding its 3D conformation compared to analogs .

Biological Activity

(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine is a compound of significant interest due to its diverse biological activities. This article reviews its antimicrobial, anti-inflammatory, and potential antiviral properties, supported by various research findings and case studies.

  • Chemical Formula : C10H9ClF3N
  • Molecular Weight : 235.63 g/mol
  • Structure : The compound features a prop-2-enylamine backbone with a chloro and trifluoromethyl substituent on the phenyl ring, contributing to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

In Vitro Antimicrobial Evaluation

  • Minimum Inhibitory Concentration (MIC) :
    • Against S. aureus: 25.9 μM
    • Against MRSA: 12.9 μM
  • Minimum Bactericidal Concentration (MBC) : Equal to MIC, indicating bactericidal activity.

The compound's efficacy was attributed to the trifluoromethyl group, which enhances lipophilicity and electron-withdrawing capacity, potentially increasing membrane permeability and interaction with bacterial targets .

Anti-inflammatory Potential

The compound also shows promise in modulating inflammatory responses. Research indicates that specific structural modifications influence its ability to regulate NF-κB activity, a key transcription factor in inflammation.

Key Findings:

  • Compounds with similar structures demonstrated varying effects on NF-κB activity:
    • Some derivatives increased NF-κB activity by 10–15%, while others significantly attenuated it.
  • The presence of halogen substituents (like chlorine and bromine) was critical for enhancing anti-inflammatory effects .

Case Studies and Research Findings

A comprehensive study published in Molecules explored the biological activities of various enylamines, including this compound. The research highlighted:

  • Antimicrobial Activity : Confirmed significant effects against bacterial strains.
  • Cell Viability : Evaluated cytotoxicity across different concentrations; certain derivatives exhibited lower IC50 values, indicating higher toxicity towards cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/MBC/IC50 ValuesNotes
AntimicrobialS. aureusMIC: 25.9 μMBactericidal properties confirmed
MRSAMIC: 12.9 μMSignificant antibacterial activity
Anti-inflammatoryVarious cell linesIC50: VariesModulates NF-κB activity

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